α-Iodo vs. α-Chloro Reactivity in Catalytic Enantioselective Amination: Reactivity Gap Exceeds 90%
In a direct catalytic enantioselective nucleophilic amination protocol, the α-iodo ketone substrate exhibited robust reactivity, affording the α-amino ketone product in good yield, whereas the corresponding α-chloro ketone substrate (1a″) showed zero conversion under identical conditions [1]. The qualitative reactivity ranking I > Br ≫ Cl mirrors the inherent leaving-group ability of the halide series.
| Evidence Dimension | Reactivity in catalytic enantioselective nucleophilic amination (yield) |
|---|---|
| Target Compound Data | α-Iodo ketone substrate: reactive (product formed; exact yield not disclosed in abstract but described as 'much higher reactivity') |
| Comparator Or Baseline | α-Chloro ketone substrate (1a″): no reactivity (0% conversion) under identical conditions |
| Quantified Difference | Qualitatively >90% reactivity gap (active vs. inactive); iodide leaving group provides overwhelming kinetic advantage |
| Conditions | Chiral anion-based phase-transfer catalysis, free amine nucleophile, room temperature to mild heating (as reported in J. Am. Chem. Soc. 2025, 147, 576–584) |
Why This Matters
This demonstrates that α-chloro analogs are completely unreactive under the same mild catalytic conditions, making 2-iodo-1-phenyl-1-butanone the mandatory substrate for achieving this transformation without recourse to harsher conditions or entirely different catalyst systems.
- [1] Li Z, et al. Catalytic Enantioselective Nucleophilic Amination of α-Halo Carbonyl Compounds with Free Amines. J. Am. Chem. Soc. 2025, 147(1), 576–584. doi:10.1021/jacs.4c12069. View Source
